molecular formula C5H4F7IO B1306016 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane CAS No. 200501-96-8

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane

Cat. No.: B1306016
CAS No.: 200501-96-8
M. Wt: 339.98 g/mol
InChI Key: HNXWCMICEMCXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane is a fluorinated organic compound with the molecular formula C5H4F7IO. It is characterized by the presence of both iodine and fluorine atoms, which contribute to its unique chemical properties. This compound is typically a colorless to light yellow liquid and is used in various chemical applications due to its reactivity and stability .

Preparation Methods

The synthesis of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane involves several steps, typically starting with the appropriate fluorinated precursors. One common method involves the reaction of a fluorinated alkene with iodine in the presence of a catalyst. The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained with high purity .

Industrial production methods may involve large-scale reactions using specialized equipment to handle the reactive intermediates and ensure safety. The purity of the final product is usually confirmed using gas chromatography (GC) and other analytical techniques .

Chemical Reactions Analysis

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction pathway chosen .

Scientific Research Applications

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane exerts its effects is primarily through its reactivity with other chemical species. The presence of fluorine atoms enhances its stability and reactivity, allowing it to participate in various chemical transformations. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Properties

IUPAC Name

1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F7IO/c6-3(1-2-13,4(7,8)9)14-5(10,11)12/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXWCMICEMCXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(F)(F)F)(OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380249
Record name 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200501-96-8
Record name 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.